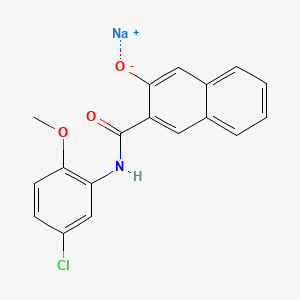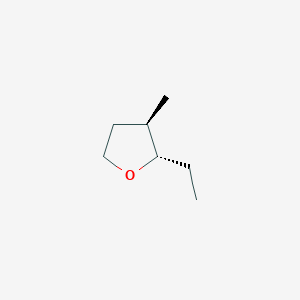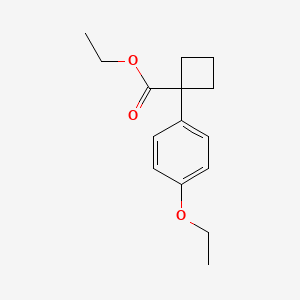![molecular formula C11H24O2Si B14459346 3-[Hexyl(dimethyl)silyl]propanoic acid CAS No. 73013-38-4](/img/structure/B14459346.png)
3-[Hexyl(dimethyl)silyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Hexyl(dimethyl)silyl]propanoic acid is an organosilicon compound with the molecular formula C11H24O2Si. It features a propanoic acid group attached to a silicon atom, which is further bonded to a hexyl group and two methyl groups. This compound is notable for its unique structural properties, which combine the characteristics of both silicon and organic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hexyl(dimethyl)silyl]propanoic acid typically involves the reaction of hexyl(dimethyl)silane with a suitable propanoic acid derivative. One common method is the hydrosilylation of an alkene with hexyl(dimethyl)silane, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a platinum catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Hexyl(dimethyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The silicon atom can participate in substitution reactions, where the hexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-[Hexyl(dimethyl)silyl]propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[Hexyl(dimethyl)silyl]propanoic acid involves its interaction with molecular targets through its carboxylic acid and silicon-containing groups. These interactions can influence various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Hexyl(dimethyl)silyl]butanoic acid
- 3-[Hexyl(dimethyl)silyl]pentanoic acid
- 3-[Hexyl(dimethyl)silyl]hexanoic acid
Uniqueness
3-[Hexyl(dimethyl)silyl]propanoic acid is unique due to its specific combination of a propanoic acid group with a hexyl(dimethyl)silyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
73013-38-4 |
|---|---|
Molekularformel |
C11H24O2Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
3-[hexyl(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C11H24O2Si/c1-4-5-6-7-9-14(2,3)10-8-11(12)13/h4-10H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
YUSQLPKEKUAPSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](C)(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






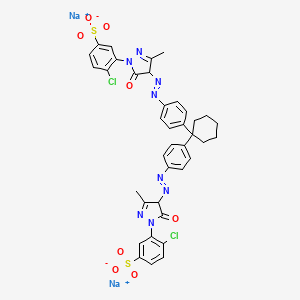
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
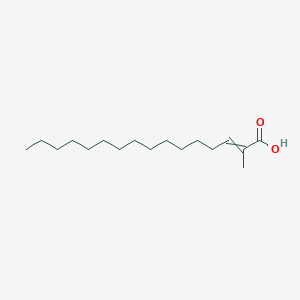
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)

